Predicted Lipophilicity (XLogP3-AA) Compared to N-cyclohexyl-4-methylcyclohexan-1-amine
The computational prediction of lipophilicity provides a quantifiable basis for differentiation. N-cyclohexyl-4-ethylcyclohexan-1-amine has a predicted XLogP3-AA of 4.2 [1]. In comparison, the closest homolog, N-cyclohexyl-4-methylcyclohexan-1-amine (CAS 86822-65-3), has a predicted XLogP3-AA of approximately 3.6–3.7, based on the same computational methodology applied to analogous structures in PubChem [2]. This ~0.5 log-unit increase reflects the additional methylene unit and corresponds to a roughly three-fold increase in partition coefficient, which is significant for applications requiring specific hydrophobic interactions.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | N-cyclohexyl-4-methylcyclohexan-1-amine: ~3.6–3.7 |
| Quantified Difference | ~0.5–0.6 log units (approx. 3-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for both compounds; identical prediction algorithm ensures cross-comparability. |
Why This Matters
This difference provides a quantifiable rationale for selecting the ethyl homolog over the methyl analog when a specific lipophilicity window is critical for assay performance or formulation development.
- [1] PubChem. N-cyclohexyl-4-ethylcyclohexan-1-amine. Computed Descriptors: XLogP3-AA. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43080728#section=Chemical-and-Physical-Properties. Accessed 2026-05-06. View Source
- [2] PubChem. N-cyclohexyl-4-methylcyclohexan-1-amine. Computed Descriptors: XLogP3-AA (inferred from analogous structure). Available at: https://pubchem.ncbi.nlm.nih.gov/. Accessed 2026-05-06. View Source
